Enpromate

Alkylating agent mechanism DNA binding Carbamate stability

Enpromate is a synthetic acetylenic carbamate that functions as a genuine DNA alkylator—unlike estramustine, which fails to alkylate DNA and instead targets microtubules. Its N-cyclohexyl moiety confers superior tumor inhibition compared to other acetylenic carbamate analogs, demonstrated by regression analyses across 69 compounds. Clinically evaluated in Phase I/II solid tumor trials with dose-limiting myelosuppression documented. Suitable for: (1) comparative carbamate mechanistic studies, (2) alkylator-induced bone marrow suppression toxicology, (3) tissue penetration studies leveraging high lipophilicity (XLogP=5.0), and (4) tumor immunology research at sublethal immunomodulatory doses. Active in ADJ/PC6A plasma cell murine model. For research use only.

Molecular Formula C22H23NO2
Molecular Weight 333.4 g/mol
CAS No. 10087-89-5
Cat. No. B1671345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpromate
CAS10087-89-5
SynonymsEnpromate;  59156;  Lilly 59156;  Lilly-59156;  Lilly59156;  NSC 112682;  NSC-112682;  NSC112682; 
Molecular FormulaC22H23NO2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3
InChIInChI=1S/C22H23NO2/c1-2-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)25-21(24)23-20-16-10-5-11-17-20/h1,3-4,6-9,12-15,20H,5,10-11,16-17H2,(H,23,24)
InChIKeyNBEALWAVEGMZQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enpromate (10087-89-5): A Synthetic Acetylenic Carbamate Alkylating Agent for Antineoplastic Research Procurement


Enpromate (CAS 10087-89-5), also designated NSC-112682 and Lilly 59156, is a synthetic acetylenic carbamate classified as a diarylmethane derivative [1]. Functioning as an alkylating agent, it exerts antineoplastic activity through DNA binding and subsequent disruption of cellular replication in tumor cells . This compound was investigated clinically as an experimental antineoplastic agent, with documented Phase I/II evaluations in solid tumor patients [2]. The chemical entity possesses a molecular formula of C22H23NO2 and a monoisotopic mass of 333.17 Da [3].

Why Enpromate (10087-89-5) Cannot Be Simply Replaced by Generic Carbamate Alkylators or Microtubule Inhibitors


Enpromate exhibits a distinctive structural and mechanistic profile within the carbamate class that precludes straightforward substitution. Unlike estramustine, a carbamate-derivatized nitrogen mustard that does not actually alkylate DNA due to the marked stability of its carbamate-steroid linkage [1], Enpromate functions as a genuine alkylating agent that covalently modifies DNA [2]. Furthermore, regression analyses across 69 acetylenic carbamate analogs demonstrated that antitumor activity in this series is highly sensitive to specific substituent combinations; compounds with N-cycloaliphatic groups (such as Enpromate's cyclohexyl moiety) exhibited markedly superior tumor inhibition compared to those with alternative nitrogen substituents [3]. Consequently, selection of Enpromate versus other carbamates or alkylators entails a non-interchangeable trade-off between intended mechanism of action, structure-dependent potency, and the attendant toxicity profile documented in human trials [4].

Quantitative Differentiation of Enpromate (10087-89-5) Against Comparator Compounds: In Vivo Efficacy, Mechanistic Specificity, and Clinical Toxicity Data


Mechanistic Differentiation: Genuine DNA Alkylator Versus Non-Alkylating Carbamate Antimitotic

Enpromate is unequivocally classified as an alkylating agent with DNA binding activity [1]. In contrast, estramustine—a carbamate-derivatized nitrogen mustard originally designed as an alkylator—fails to form alkylating intermediates due to the marked stability of its carbamate linkage to the steroid carrier [2]. Instead, estramustine exerts cytotoxicity through non-covalent binding to microtubule-associated proteins (MAPs) and subsequent microtubule disruption [2]. This fundamental mechanistic divergence means that Enpromate and estramustine address entirely different therapeutic targets despite both being carbamate derivatives.

Alkylating agent mechanism DNA binding Carbamate stability Antimitotic comparison

In Vivo Antitumor Activity: Comparative Efficacy in ADJ/PC6A Plasma Cell Tumor Model

Regression analysis of 69 substituted acetylenic carbamates identified Enpromate as possessing meaningful antitumor activity against the ADJ/PC6A plasma cell murine tumor [1]. The study determined that compounds bearing N-cycloaliphatic substituents (such as Enpromate's cyclohexyl group) contributed more substantially to total activity than substituents at the 1,1-(2-propynyl) position [1]. Activity against this tumor model was observed exclusively among monocarbamates; related dicarbamates showed no inhibition [2]. Notably, when tested against the L1210 murine leukemia model, Enpromate and related active monocarbamates failed to increase average survival time [2].

ADJ/PC6A murine tumor model Tumor inhibition potency Acetylenic carbamate SAR

Dose-Limiting Myelosuppression in Human Clinical Trials: Quantitative Hematologic Toxicity Profile

In a Phase I/II clinical evaluation of Enpromate (NSC-112682) in patients with solid tumors, dose-limiting toxicity was unequivocally hematologic [1]. The study documented profound myelosuppression as the primary toxicity encountered, with both leukopenia and thrombocytopenia observed [1]. In a separate pediatric evaluation of acetylenic carbamate in 37 children with relapsed/refractory acute leukemia or solid tumors, the toxicity profile included severe myelosuppression, accompanied by nausea, vomiting, and anorexia [2].

Clinical hematologic toxicity Myelosuppression Dose-limiting toxicity Phase I/II oncology trial

Physicochemical and Structural Distinction: High Lipophilicity (XLogP = 5.0) and Unique Diarylmethane Carbamate Architecture

Enpromate exhibits a calculated XLogP value of 5.0, indicating substantial lipophilicity [1]. This value places it among the more lipophilic compounds in the carbamate alkylator class. Its diarylmethane core structure (CHEBI:177825 classification) [2] is combined with a terminal alkyne moiety and an N-cyclohexyl carbamate group, a structural assembly that distinguishes it from simpler alkyl carbamates and from steroid-conjugated carbamates such as estramustine. The molecular weight is 333.4 g/mol, with a monoisotopic mass of 333.17 Da [3].

LogP lipophilicity Physicochemical properties Drug-like properties Diarylmethane scaffold

Immunomodulatory Activity: Differential Suppression of 19S Hemolysin Response at Sub-LD10 Doses

Enpromate demonstrates measurable immunomodulatory effects in murine models at doses below the LD10 threshold [1]. Specifically, the 19S hemolysin response is suppressed by a dose of Enpromate less than one-half of the LD10 dose, with maximal suppression occurring when the drug is administered 24 hours prior to antigen exposure [1]. Depending on the timing of administration relative to immunization, a single LD10 dose can block development of both 19S and 7S hemagglutinins, augment 19S hemagglutinin formation, or selectively suppress 7S hemagglutinin production [1]. The LD10 dose also interferes with the secondary hemagglutinin response, being most effective when given simultaneously with antigen [1].

Immunosuppression Hemolysin response Humoral immunity Murine immunology model

Optimal Research and Preclinical Application Scenarios for Enpromate (10087-89-5) Based on Quantitative Evidence


Investigating DNA Alkylation-Dependent Cytotoxicity in Tumor Models Without Microtubule Confounding

Enpromate is ideally suited for research protocols that require a DNA alkylator mechanism distinct from antimitotic carbamates. Unlike estramustine, which fails to alkylate DNA and instead disrupts microtubules [1], Enpromate covalently modifies DNA as a genuine alkylating agent [2]. This makes it valuable for comparative studies examining divergent cytotoxic mechanisms within the carbamate class, as well as for combination chemotherapy investigations where alkylator-mediated DNA damage is the intended therapeutic component.

Murine ADJ/PC6A Plasma Cell Tumor Efficacy Studies and Acetylenic Carbamate Structure-Activity Research

Enpromate demonstrates measurable antitumor activity in the ADJ/PC6A plasma cell murine tumor model [1]. Researchers investigating plasma cell malignancies or conducting comparative efficacy studies across acetylenic carbamate analogs will find Enpromate suitable as a reference N-cycloaliphatic monocarbamate. Note that this compound did not prolong survival in the L1210 leukemia model [2], informing appropriate disease model selection for in vivo pharmacology studies.

Hematologic Toxicity Profiling and Alkylator Safety Margin Assessment in Preclinical Models

Enpromate's clinical documentation of profound myelosuppression (leukopenia and thrombocytopenia) as dose-limiting toxicity in human solid tumor patients [1] supports its use as a tool compound for preclinical toxicology studies evaluating alkylator-induced bone marrow suppression. The compound's high calculated lipophilicity (XLogP = 5.0) [2] further recommends it for distribution and tissue penetration studies requiring a lipophilic alkylator scaffold distinct from more hydrophilic clinical alkylators.

Chemo-Immunology Research: Alkylator Effects on Humoral Immunity and Combination Immunotherapy Models

Enpromate exhibits quantifiable immunomodulatory activity at sublethal doses, including suppression of the 19S hemolysin response at doses below 50% of the LD10 and timing-dependent modulation of primary and secondary antibody responses [1]. This makes it a suitable tool compound for investigating alkylator chemotherapy effects on host immune function, particularly in tumor immunology models examining the interplay between DNA-damaging agents and anti-tumor immunity.

Technical Documentation Hub

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